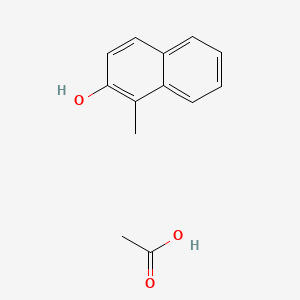![molecular formula C8H10N4O2 B14495951 N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide CAS No. 63118-39-8](/img/structure/B14495951.png)
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring attached to an imidodicarbonic diamide moiety, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in ethanol, followed by ammonium chloride.
Substitution: Substitution reactions involve reagents like triethylamine in acetonitrile (ACN) under reflux conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, DCM, room temperature.
Reduction: Sodium, ethanol, ammonium chloride, reflux.
Substitution: Triethylamine, ACN, reflux.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable reactivity and applications.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is unique due to its specific combination of a pyridine ring and an imidodicarbonic diamide moiety. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63118-39-8 |
|---|---|
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-carbamoyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)12-8(14)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,9,11,12,13,14) |
Clave InChI |
COJUJPXJEXHMNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


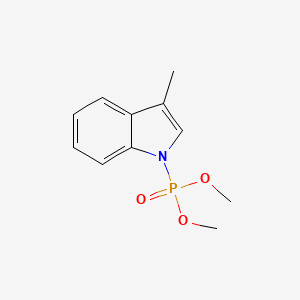

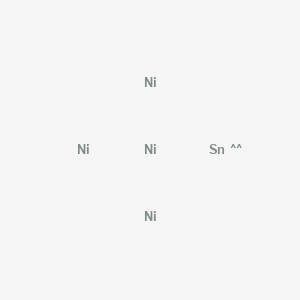
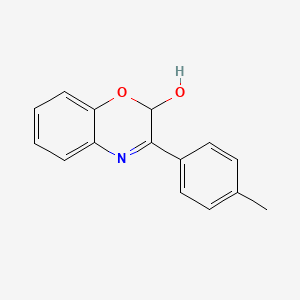
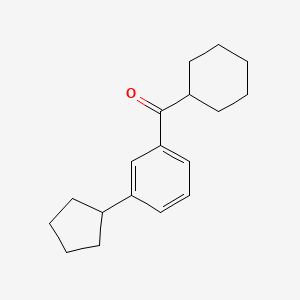

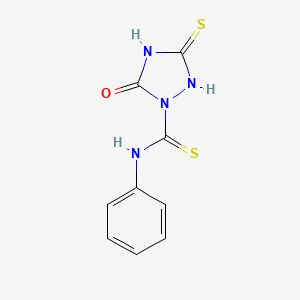


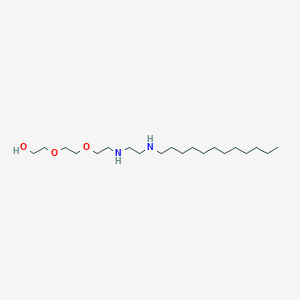
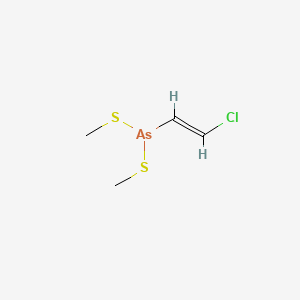
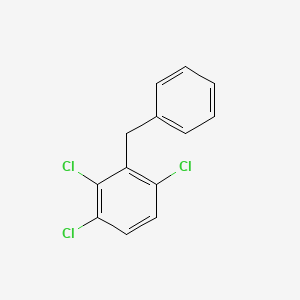
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
